AChE-IN-14

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Ligand

Most AChE inhibitors cross the BBB, confounding peripheral target engagement analyses. AChE-IN-14 solves this as a BBB-impermeable multi-target ligand combining sub-μM cholinesterase inhibition (eeAChE IC50: 0.46 μM; eqBuChE IC50: 0.44 μM) with nanomolar H3R antagonism (Ki: 159.8 nM). • Validates the MTDL hypothesis without pharmacokinetic confounds of multi-drug cocktails • Non-competitive inhibitor (eeAChE Ki: 176 nM; eqBuChE Ki: 281 nM)-benchmark for structure-kinetic studies • ≥98% purity; shipped at ambient temperature

Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
Cat. No. B15143275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-14
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OCCCCCCN4CCCCCC4
InChIInChI=1S/C28H35NO3/c1-22-10-15-27-25(20-22)26(30)21-28(32-27)23-11-13-24(14-12-23)31-19-9-5-4-8-18-29-16-6-2-3-7-17-29/h10-15,20-21H,2-9,16-19H2,1H3
InChIKeyUKIGXRPAJQOYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-14: Dual Cholinesterase and H3 Receptor Ligand


AChE-IN-14 (also known as compound 5) is a synthetic, multi-target-directed ligand (MTDL) designed for Alzheimer's disease research . It functions as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also exhibiting high affinity for the human histamine H3 receptor (H3R) . The compound's dual pharmacology, combining cholinesterase inhibition with H3R antagonism, distinguishes it from traditional, single-mechanism AChE inhibitors .

Compound class
Multi-target directed ligand (AChE/BChE/H3R)
Workflow context
Peripheral target engagement studies (BBB‑impermeant probe)
Mechanism
Non‑competitive cholinesterase inhibition research

AChE-IN-14 Differentiation from Generics


Generic substitution among cholinesterase inhibitors is fraught with risk due to vast differences in potency, selectivity, and polypharmacology . AChE-IN-14 is a multi-target ligand that uniquely integrates sub-micromolar cholinesterase inhibition with nanomolar H3R antagonism . In contrast, widely used inhibitors like donepezil are potent AChE inhibitors (IC50 ~6-12 nM) but lack H3R activity, while other dual inhibitors like DL0410 and hAChE-IN-4 exhibit markedly different potency profiles and central nervous system (CNS) penetration characteristics . Furthermore, AChE-IN-14's inability to cross the blood-brain barrier (BBB) makes it a specialized tool for peripheral target engagement studies, a feature not shared by most CNS-penetrant AChE inhibitors. Therefore, substituting AChE-IN-14 with a generic AChE inhibitor would fundamentally alter a study's pharmacological profile, confounding results related to both target engagement and safety assessment.

Donepezil substitution
Lacks H3R activity and CNS penetration profile differs; may shift multi‑target pharmacology interpretation.
DL0410 substitution
Different H3R affinity and cholinesterase potency profiles; may not reproduce reported H3R‑blockade context.
Generic AChE inhibitors
Absence of integrated polypharmacology may confound MTDL hypothesis testing and peripheral safety endpoint studies.

AChE-IN-14: Quantitative Differentiation Evidence


Multi-Target Pharmacology vs. Donepezil

AChE-IN-14 exhibits sub-micromolar inhibition of human recombinant acetylcholinesterase (hAChE), with an IC50 of 0.48 µM . This is approximately 40- to 80-fold less potent than the clinical drug donepezil, which has reported hAChE IC50 values of 6-12 nM . However, this potency trade-off is balanced by AChE-IN-14's unique multi-target profile: it also inhibits butyrylcholinesterase (eqBuChE IC50 = 0.44 µM) and potently binds the histamine H3 receptor (H3R Ki = 159.8 nM) . Donepezil lacks meaningful H3R activity . This polypharmacology makes AChE-IN-14 a more representative tool for investigating multi-target-directed ligand (MTDL) strategies in Alzheimer's disease.

Multi‑Target vs. Donepezil
Cross‑study comparable
hAChE IC50: 0.48 µM vs. 6–12 nM
Supports multi‑target ligand research context; H3R engagement absent in comparator.
40‑80× lower AChE potency; data to verify across enzyme sources.
Alzheimer's Disease Cholinesterase Inhibition Multi-Target Ligand

H3R Affinity vs. DL0410

AChE-IN-14 demonstrates high affinity for the human H3 receptor, with a reported Ki of 159.8 nM . This affinity is significantly stronger than that of the dual AChE/BuChE and H3R inhibitor DL0410, which has an H3R IC50 of 0.308 µM (308 nM) . The nearly 2-fold higher affinity of AChE-IN-14 for H3R suggests it may provide a more robust blockade of presynaptic H3 autoreceptors, potentially leading to greater enhancement of neurotransmitter release (e.g., acetylcholine, histamine) at comparable concentrations.

H3R Affinity vs. DL0410
Cross‑study comparable
Ki: 159.8 nM vs. IC50 308 nM
Reported higher H3R affinity; supports H3‑autoreceptor blockade studies.
~1.9‑fold difference; cross‑assay normalization needed.
H3 Receptor Antagonism Cognition Enhancement Alzheimer's Disease

Cholinesterase Inhibition vs. AChE/BChE-IN-13

AChE-IN-14 potently inhibits both acetylcholinesterase and butyrylcholinesterase. Its IC50 values for electric eel AChE (eeAChE) and equine serum BChE (eqBuChE) are 0.46 µM and 0.44 µM, respectively . This represents a substantial potency advantage over the dual AChE/BChE inhibitor AChE/BChE-IN-13, which exhibits IC50 values of 20.89 µM for AChE and 17.37 µM for BChE . AChE-IN-14 is approximately 40- to 45-fold more potent against these key enzymes, making it a far more effective tool for achieving robust cholinesterase inhibition at lower, potentially less toxic, concentrations in experimental systems.

ChE Potency vs. AChE/BChE‑IN‑13
Cross‑study comparable
eeAChE 0.46 µM, eqBuChE 0.44 µM
Supports concentration‑response studies with reported higher inhibition than comparator.
Comparator IC50 >17 µM; verify enzyme source comparability.
Butyrylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Blood-Brain Barrier Impermeability

A key differentiating property of AChE-IN-14 is its reported inability to cross the blood-brain barrier (BBB) . This contrasts sharply with many other dual-acting or CNS-targeted AChE inhibitors, such as donepezil, hAChE-IN-4, and DL0410, which are designed for CNS penetration to achieve therapeutic effects in the brain . The peripheral restriction of AChE-IN-14 allows for the study of its pharmacological effects (e.g., cholinesterase inhibition, H3R antagonism) in peripheral tissues without confounding central nervous system activity.

BBB Impermeability
Context‑dependent
Cannot cross the blood‑brain barrier
Enables peripheral target engagement studies without central confounding.
Based on reported/permeability prediction; confirm experimentally.
Blood-Brain Barrier Peripheral Pharmacology Drug Safety

Non-Competitive Cholinesterase Inhibition

Kinetic analysis reveals that AChE-IN-14 acts as a non-competitive inhibitor of both electric eel AChE (eeAChE) and equine serum BChE (eqBuChE), with reported Ki values of 176 nM and 281 nM, respectively . This non-competitive mode of inhibition is distinct from the reversible, competitive or mixed-type inhibition often observed with other AChE inhibitors like donepezil [1]. Non-competitive inhibitors bind to an allosteric site, independent of the substrate-binding site, which can result in different pharmacodynamic and kinetic profiles, including the potential for different off-rate kinetics and resistance to substrate competition.

Non‑Competitive Inhibition
Class‑level inference
eeAChE Ki 176 nM, eqBuChE Ki 281 nM
Supports allosteric mechanism research; differentiates from competitive inhibitors.
Kinetic profile may influence residence time; validate in relevant assay system.
Enzyme Inhibition Mechanism Acetylcholinesterase Butyrylcholinesterase

Optimal Application Scenarios for AChE-IN-14


Peripheral Cholinesterase Inhibition Safety

AChE-IN-14's inability to cross the blood-brain barrier makes it an ideal tool for studying the effects of peripheral cholinesterase inhibition in isolation. This is critical for safety pharmacology studies aimed at understanding the non-CNS adverse effects (e.g., gastrointestinal, cardiovascular) of AChE inhibitors, which are often confounded by central actions when CNS-penetrant drugs like donepezil are used . By eliminating central effects, researchers can precisely quantify the impact of peripheral target engagement.

MTDL Strategy Validation in AD Models

AChE-IN-14 serves as a valuable pharmacological probe for validating the MTDL hypothesis in Alzheimer's disease. Its unique combination of sub-micromolar AChE/BChE inhibition and nanomolar H3R antagonism allows researchers to test the functional synergy of these two distinct mechanisms in a single chemical entity. This contrasts with using a combination of separate drugs, which introduces variability in pharmacokinetics and dosing . It is particularly useful for in vitro and ex vivo studies where target engagement of both pathways can be directly correlated with functional outcomes.

Non-Competitive Inhibitor Comparative Pharmacology

Given its well-characterized non-competitive inhibition of both eeAChE (Ki = 176 nM) and eqBuChE (Ki = 281 nM) , AChE-IN-14 is an excellent reference compound for studies investigating the structure-kinetic relationships of AChE/BChE inhibitors. It can be used to benchmark the binding kinetics, residence time, and functional consequences of non-competitive vs. competitive inhibition . This is of high value in early-stage drug discovery when optimizing compounds for specific kinetic profiles.

Peripheral H3 Receptor Occupancy

AChE-IN-14's high affinity for the H3R (Ki = 159.8 nM) , combined with its peripheral restriction, makes it a selective tool for studying H3R pharmacology outside the CNS. It can be used in tissue bath experiments or ex vivo binding assays to characterize H3R function in the enteric nervous system, cardiovascular system, or other peripheral tissues, without the complication of centrally-mediated H3R effects . This fills a niche not addressed by most commercially available, CNS-focused H3R antagonists.

Application
Selection Property
Validation Focus
Peripheral cholinesterase target engagement studies
BBB‑impermeant probe
Peripheral AChE/BChE inhibition endpoints without CNS confounding
MTDL hypothesis testing
Integrated AChE/BChE/H3R pharmacology
In vitro/ex vivo target co‑engagement and functional synergy assessment
Allosteric cholinesterase inhibitor kinetics
Non‑competitive inhibition mechanism
Binding kinetics, residence time, and structure‑kinetic relationship studies
Peripheral H3 receptor pharmacology
High H3R affinity with peripheral restriction
Enteric/cardiovascular H3R functional characterization without central H3R effects

Technical Documentation Hub

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51 linked technical documents
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